Product packaging for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid(Cat. No.:CAS No. 926259-55-4)

3-[(Dimethylcarbamoyl)methoxy]benzoic acid

Cat. No.: B1320393
CAS No.: 926259-55-4
M. Wt: 223.22 g/mol
InChI Key: AKJPSGWLPLHZAS-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Medicinal Chemistry Research

In contemporary medicinal chemistry, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is primarily categorized as a biochemical available for research purposes, including proteomics research. scbt.com Its presence in the catalogs of chemical suppliers suggests its role as a building block or chemical intermediate for the synthesis of more complex molecules. biosynth.comsigmaaldrich.com While direct research publications focusing on the specific biological activities of this compound are not prominent, its structure is indicative of potential utility in drug discovery campaigns. The benzoic acid moiety is a well-established scaffold in medicinal chemistry, and the ether and amide functionalities introduce specific physicochemical properties that can be exploited in molecular design.

Conceptual Significance of Benzoic Acid Derivatives in Chemical Biology

Benzoic acid and its derivatives are a cornerstone of chemical biology and medicinal chemistry, possessing a wide spectrum of biological activities. icm.edu.pl These compounds are not only found naturally in many plants, where they serve as intermediates in the biosynthesis of secondary metabolites, but are also synthesized for extensive use in the pharmaceutical, cosmetic, and food industries. chemicalbook.comvedantu.com

The significance of this class of compounds stems from their diverse and tunable biological effects. Modifications to the benzoic acid ring can lead to compounds with a range of therapeutic applications. icm.edu.pl They are widely recognized for their antimicrobial and antifungal properties, which is why they are frequently used as preservatives. chemicalbook.comnih.gov Furthermore, various derivatives have been investigated for anti-inflammatory, antioxidant, and even anticancer potential. icm.edu.plontosight.airesearchgate.net The benzoic acid scaffold serves as a crucial starting point for the synthesis of new chemical entities (NCEs) and more complex drugs, such as benzoyl peroxide and certain analgesics. nih.govresearchgate.net

Biological Activity of Benzoic Acid DerivativesExamples of Applications
Antimicrobial & Antifungal Used as preservatives in food, cosmetics, and topical medications to inhibit the growth of bacteria, yeasts, and molds. chemicalbook.comnih.gov
Anti-inflammatory Certain derivatives are explored for their ability to reduce inflammation. icm.edu.pl
Antioxidant The phenolic ring structure can be modified to create compounds that effectively quench free radicals. acs.org
Anticancer Some compounds with a benzoic acid nucleus have demonstrated potential as anticancer agents in research settings. researchgate.net
Chemical Synthesis Intermediate Serves as a foundational structure for building more complex pharmaceutical agents. vedantu.comnih.gov

Current Research Trajectories and Unexplored Avenues for this compound

The current research landscape for this compound appears to be in an early, exploratory phase. Its availability as a research chemical indicates that its primary role is likely as a fragment or intermediate in synthetic chemistry workflows. scbt.com Researchers may acquire this compound to incorporate into larger, more complex molecular designs, leveraging its specific combination of a carboxylic acid, an ether linkage, and a dimethylamide group.

The lack of extensive, publicly available research focused specifically on the bioactivity of this compound itself represents a significant unexplored avenue. Future research could focus on screening this compound for various biological activities, given the known therapeutic potential of other benzoic acid derivatives. icm.edu.plontosight.ai Investigating its metabolic stability, cell permeability, and potential as a ligand for various biological targets could uncover novel applications. Furthermore, its utility as a molecular probe or as a component in the development of new materials remains an open area for investigation.

Theoretical Frameworks Guiding Research on Novel Chemical Entities

The investigation of novel chemical entities (NCEs) like this compound is guided by several established theoretical frameworks, many of which are computational. These approaches aim to predict the properties and biological activities of new molecules, thereby accelerating the drug discovery process. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): SAR is a foundational concept where the relationship between a molecule's two-dimensional or three-dimensional structure and its biological activity is studied. iomcworld.com For a compound like this compound, SAR studies would involve synthesizing analogs with slight structural modifications to determine which parts of the molecule are crucial for a potential biological effect. icm.edu.plnih.gov QSAR models take this a step further by using statistical methods to correlate physicochemical properties of molecules with their activities, creating predictive models. nih.gov

Computer-Aided Drug Design (CADD): CADD encompasses a range of computational techniques used to discover, design, and optimize new drugs. tandfonline.com This can be broadly divided into two areas:

Structure-Based Drug Design: When the 3D structure of a biological target (like an enzyme or receptor) is known, computational docking can be used to predict how a molecule like this compound might bind to it. nih.gov

Ligand-Based Drug Design: In the absence of a known target structure, this approach uses the properties of known active molecules to design new ones. nih.gov

De Novo Drug Design: This computational strategy involves creating novel molecular structures from scratch, often using algorithms that "grow" molecules within the constraints of a target's binding site or based on a desired set of properties. nih.govtandfonline.com Modern de novo design increasingly incorporates artificial intelligence and machine learning to explore the vast chemical space for promising new candidates. cmu.edu These frameworks provide a rational basis for exploring the potential of NCEs, guiding synthesis efforts and prioritizing compounds for further experimental testing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B1320393 3-[(Dimethylcarbamoyl)methoxy]benzoic acid CAS No. 926259-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(dimethylamino)-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(2)10(13)7-16-9-5-3-4-8(6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJPSGWLPLHZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588134
Record name 3-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926259-55-4
Record name 3-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Dimethylcarbamoyl Methoxy Benzoic Acid

Strategic Development of Synthetic Pathways for 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid

The synthesis of this compound primarily revolves around the formation of an ether linkage on a benzoic acid scaffold. The most common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxybenzoic acid derivative with a suitable alkylating agent.

A plausible and widely utilized synthetic route commences with 3-hydroxybenzoic acid. To prevent unwanted side reactions with the carboxylic acid moiety during the etherification step, it is often protected, typically as a methyl or ethyl ester. Therefore, the synthesis generally proceeds in a two-step sequence: esterification of 3-hydroxybenzoic acid followed by etherification of the resulting ester, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

A typical synthetic sequence is as follows:

Esterification: 3-Hydroxybenzoic acid is reacted with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce the corresponding methyl or ethyl 3-hydroxybenzoate.

Williamson Ether Synthesis: The resulting phenolic ester is then O-alkylated using 2-chloro-N,N-dimethylacetamide in the presence of a base.

Hydrolysis: The final step involves the hydrolysis of the ester group, typically under basic conditions followed by acidification, to afford this compound.

Regioselective and Chemoselective Synthetic Approaches

The synthesis of this compound from 3-hydroxybenzoic acid inherently addresses the challenge of regioselectivity. The starting material possesses two reactive sites: the phenolic hydroxyl group and the carboxylic acid group.

Chemoselectivity is a critical consideration in this synthesis. The hydroxyl group is a stronger nucleophile than the carboxylate anion under neutral or slightly acidic conditions. However, under the basic conditions typically employed for the Williamson ether synthesis, both the phenolic hydroxyl and the carboxylic acid can be deprotonated. To ensure that the alkylation occurs exclusively on the phenoxide oxygen (O-alkylation) and not on the carboxylate oxygen (which would lead to an unstable anhydride-like intermediate), the carboxylic acid is usually protected as an ester. This protection strategy is a key element of the chemoselective approach.

The reaction of methyl 3-hydroxybenzoate with 2-chloro-N,N-dimethylacetamide is a prime example of a chemoselective alkylation. The phenoxide, being a softer nucleophile, preferentially attacks the electrophilic carbon of the chloroacetamide, leading to the desired O-alkylation product.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

For the large-scale synthesis of this compound, the optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness. Key parameters for optimization in the Williamson ether synthesis step include the choice of base, solvent, temperature, and reaction time.

ParameterConditionEffect on Reaction
Base Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used.A stronger base ensures complete deprotonation of the phenolic hydroxyl group, leading to a higher concentration of the reactive phenoxide nucleophile and thus a faster reaction rate.
Solvent Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are commonly employed.These solvents are effective at solvating the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.
Temperature The reaction is typically conducted at elevated temperatures, often ranging from 60 to 100 °C.Increased temperature enhances the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.
Reaction Time Reaction times can vary from a few hours to overnight.Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time to maximize yield and minimize byproduct formation.

A representative scalable synthesis might involve reacting methyl 3-hydroxybenzoate with 2-chloro-N,N-dimethylacetamide in DMF with potassium carbonate as the base at 80 °C for 4-6 hours. Subsequent hydrolysis of the intermediate ester with aqueous sodium hydroxide, followed by acidification, would yield the final product.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction.

Safer Solvents: While polar aprotic solvents like DMF and DMSO are effective, they are also associated with environmental and health concerns. Greener alternatives such as acetone or even water, in the presence of a phase-transfer catalyst, can be explored. Surfactant-assisted Williamson synthesis in aqueous media is an emerging green methodology that can be applied to the synthesis of related benzoic acid ethers. nih.gov

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: The Williamson ether synthesis itself has a good atom economy, with the main byproduct being a salt (e.g., KCl). Catalytic approaches to ether synthesis, while less common for this specific transformation, could further improve atom economy by avoiding the use of stoichiometric bases.

Renewable Feedstocks: While not yet widely implemented for this specific compound, the long-term goal of green chemistry is to utilize renewable starting materials. 3-Hydroxybenzoic acid can be derived from bio-based sources.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key strategy in medicinal chemistry and materials science to probe structure-activity relationships and to fine-tune the properties of the molecule.

Systematic Introduction of Substituents for Structure-Activity Probing

The systematic introduction of substituents on the aromatic ring or modification of the side chain allows for a detailed exploration of the structure-activity relationship (SAR).

Aromatic Ring Substitution: Substituents can be introduced on the benzene (B151609) ring of 3-hydroxybenzoic acid before the etherification step. For example, starting with substituted 3-hydroxybenzoic acids (e.g., 5-chloro-3-hydroxybenzoic acid or 2-methyl-3-hydroxybenzoic acid) would lead to the corresponding substituted analogues of the final product. The electronic and steric effects of these substituents can then be correlated with the biological activity or physical properties of the resulting molecules.

Side Chain Modification: The N,N-dimethylcarbamoyl moiety can be varied to explore its impact. This can be achieved by using different N-substituted 2-chloroacetamides in the Williamson ether synthesis step. For example, using 2-chloro-N-ethyl-N-methylacetamide or 2-chloro-N,N-diethylacetamide would result in analogues with different alkyl groups on the amide nitrogen.

Analogue TypeModification StrategyExample Starting Material
Ring-Substituted Use of a substituted 3-hydroxybenzoic acid.5-Bromo-3-hydroxybenzoic acid
Amide-Modified Use of a different N-substituted 2-chloroacetamide.2-chloro-N-pyrrolidinylacetamide
Linker-Modified Use of an alkylating agent with a different linker length.3-chloro-N,N-dimethylpropanamide

Bioisosteric and Scaffold Hopping Strategies for Analogues

Bioisosteric Replacement: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the pharmacokinetic or pharmacodynamic properties of a compound. drughunter.com

For this compound, both the carboxylic acid and the amide functional groups can be subjected to bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups such as a tetrazole, a hydroxamic acid, or an acyl sulfonamide. These replacements can modulate the acidity, lipophilicity, and metabolic stability of the molecule. drughunter.com

Amide Bioisosteres: The amide bond can be replaced by bioisosteres such as a 1,2,3-triazole or a ketone. These modifications can alter the hydrogen bonding capacity and conformational flexibility of the side chain.

Scaffold Hopping: Scaffold hopping involves replacing the core structure of a molecule (the scaffold) with a different one while retaining the key pharmacophoric elements. For this compound, the benzoic acid scaffold could be replaced with other aromatic or heteroaromatic rings that can present the side chain in a similar spatial orientation. Examples of potential replacement scaffolds include pyridine (B92270) carboxylic acids, thiophene (B33073) carboxylic acids, or even non-aromatic cyclic systems. This strategy can lead to the discovery of novel chemical series with improved properties such as enhanced solubility, better metabolic stability, or novel intellectual property.

StrategyOriginal MoietyPotential ReplacementDesired Outcome
Bioisosteric Replacement Carboxylic AcidTetrazoleImproved metabolic stability, altered acidity
Bioisosteric Replacement Amide1,2,3-TriazoleIncreased rigidity, altered H-bonding
Scaffold Hopping Benzoic AcidPyridine Carboxylic AcidModulated polarity, novel intellectual property

Design and Synthesis of Prodrug Forms of the Chemical Compound

The carboxylic acid moiety of this compound presents a prime target for chemical modification to generate prodrugs. Prodrug design for carboxylic acids is a well-established strategy to enhance pharmacokinetic properties such as membrane permeability, solubility, and metabolic stability. The primary approach involves the esterification of the carboxylic acid group, which masks its polarity and allows for passive diffusion across biological membranes.

One common prodrug strategy involves the formation of simple alkyl or aryl esters. These esters can be designed to be hydrolyzed by ubiquitous esterase enzymes in the body, releasing the active parent drug. For instance, methyl, ethyl, or phenyl esters of this compound could be synthesized. The rate of hydrolysis, and therefore the rate of drug release, can be modulated by altering the steric and electronic properties of the ester group.

A more sophisticated approach is the design of acyloxyalkyl esters. These prodrugs consist of an ester linkage that is further connected to an alkyl group, which is in turn bonded to an acyloxy group. This type of prodrug is designed for a two-step activation process. The terminal ester is first cleaved by esterases to yield an unstable intermediate, which then undergoes spontaneous intramolecular cyclization to release the parent drug. This strategy allows for a more controlled release of the active compound.

Another potential prodrug form is the synthesis of amides or peptides. The carboxylic acid can be coupled with an amino acid or a small peptide. These prodrugs can be designed to be stable in the gastrointestinal tract and then be cleaved by specific peptidases at the target site of action. This approach can also be utilized to target specific transporters for improved absorption.

The synthesis of these prodrugs would typically involve standard esterification or amidation reactions. For example, the synthesis of an alkyl ester could be achieved by reacting this compound with the corresponding alcohol in the presence of an acid catalyst. The synthesis of an acyloxyalkyl ester would involve a multi-step process, starting with the protection of the carboxylic acid, followed by reaction with an appropriate acyloxyalkyl halide, and subsequent deprotection.

The following table summarizes potential prodrug strategies for this compound:

Prodrug TypeLinkageActivation MechanismPotential Advantages
Alkyl/Aryl EsterEsterEnzymatic hydrolysis by esterasesSimplicity of synthesis, tunable release rate
Acyloxyalkyl EsterEsterTwo-step enzymatic and chemical cleavageControlled release, potential for targeted delivery
Amide/Peptide ConjugateAmideEnzymatic hydrolysis by peptidasesImproved stability, potential for transporter-mediated uptake

Advanced Spectroscopic and Crystallographic Characterization in Synthetic Validation

The unambiguous structural confirmation and purity assessment of newly synthesized this compound and its derivatives are crucial for their potential applications. Advanced spectroscopic and crystallographic techniques provide the necessary tools for this validation.

Application of Multidimensional NMR Spectroscopy for Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of its molecular structure.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The aromatic protons would appear as a complex multiplet in the downfield region, while the methylene (B1212753) protons of the methoxy (B1213986) group and the methyl protons of the dimethylcarbamoyl group would appear as singlets in the upfield region.

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the amide would be observed at the most downfield chemical shifts. The aromatic carbons would resonate in the intermediate region, and the aliphatic carbons of the methyl and methylene groups would appear at the most upfield chemical shifts.

Two-dimensional NMR techniques are essential for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy) would show correlations between neighboring protons, helping to assign the complex splitting patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. For instance, HMBC would show a correlation between the methylene protons and the carbonyl carbon of the amide, as well as the aromatic carbon at position 3, thus confirming the ether linkage.

The following table presents the expected ¹³C NMR chemical shifts for this compound, based on additivity rules and data from similar substituted benzoic acids. acs.org

Carbon AtomExpected Chemical Shift (ppm)
C=O (acid)165-175
C=O (amide)168-172
C-1 (aromatic)130-135
C-2 (aromatic)115-120
C-3 (aromatic)155-160
C-4 (aromatic)120-125
C-5 (aromatic)125-130
C-6 (aromatic)118-123
-O-CH₂-65-75
-N(CH₃)₂35-40

High-Resolution Mass Spectrometry in Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and assessing its purity. For this compound (C₁₁H₁₃NO₄), the calculated exact mass is 223.08446 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (as COOH or CO₂) and cleavage of the ether bond. For this compound, characteristic fragments would be expected from the cleavage of the C-O bond of the ether linkage and the C-N bond of the amide.

The following table lists the expected m/z values for the molecular ion and potential major fragments of this compound in a positive ion mode mass spectrum.

IonFormulaExpected m/z
[M+H]⁺C₁₁H₁₄NO₄⁺224.0917
[M-OH]⁺C₁₁H₁₂NO₃⁺206.0812
[M-COOH]⁺C₁₀H₁₂NO₂⁺180.0919
[C₇H₅O₃]⁺C₇H₅O₃⁺137.0239
[CON(CH₃)₂]⁺C₃H₆NO⁺72.0449

X-ray Crystallography for Absolute Stereochemistry and Conformation

The crystal structure would reveal the planarity of the benzoic acid ring and the orientation of the (dimethylcarbamoyl)methoxy substituent relative to the ring. It would also provide insight into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. For instance, the carboxylic acid groups are likely to form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The amide group could also participate in hydrogen bonding, further stabilizing the crystal structure.

The following table summarizes the type of structural information that would be obtained from an X-ray crystallographic analysis of this compound.

Structural ParameterInformation Obtained
Bond LengthsPrecise distances between all atoms.
Bond AnglesAngles between bonded atoms, defining the molecular geometry.
Torsion AnglesDihedral angles that describe the conformation of flexible parts of the molecule.
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry of the crystal lattice.
Intermolecular InteractionsDetails of hydrogen bonds, π-stacking, and other non-covalent interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Dimethylcarbamoyl Methoxy Benzoic Acid and Its Derivatives

Elucidation of Critical Structural Determinants for Biological Interactions

The biological activity of a molecule like 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is fundamentally determined by the interplay of its three main structural components: the benzoic acid core, the ether linkage, and the N,N-dimethylcarbamoyl moiety. Each of these fragments can engage in specific interactions with a biological target, such as an enzyme or a receptor.

The Benzoic Acid Core: The aromatic ring and the carboxylic acid group are critical pharmacophoric features. The benzene (B151609) ring can participate in van der Waals forces, hydrophobic interactions, and pi-stacking with aromatic residues in a binding pocket. The carboxylic acid, which is typically ionized at physiological pH, is a strong hydrogen bond donor and acceptor and can also form ionic bonds (salt bridges) with positively charged residues like arginine or lysine. The position of the substituent on the benzoic acid ring is also crucial. In the case of this compound, the meta-substitution pattern will influence the electronic properties and the spatial orientation of the side chain, which can impact binding affinity. Substitution at the meta-position generally has a less pronounced effect on activity compared to ortho or para positions. pharmacy180.com

The Ether Linkage: The ether oxygen introduces a degree of flexibility and is a potential hydrogen bond acceptor. This flexibility allows the molecule to adopt various conformations to fit optimally into a binding site.

The N,N-Dimethylcarbamoyl Moiety: This group is a polar, aprotic amide. The carbonyl oxygen is a strong hydrogen bond acceptor. The two methyl groups on the nitrogen atom prevent it from acting as a hydrogen bond donor, and their presence can influence the molecule's solubility and steric interactions within the binding pocket. The amide group itself is relatively resistant to metabolic hydrolysis compared to esters, which can contribute to a longer duration of action. pharmacy180.com

Systematic Analysis of Core Scaffold and Peripheral Substituent Contributions to Activity

A systematic analysis of the contributions of the core scaffold and its substituents is essential for optimizing biological activity. This is typically achieved by synthesizing and testing a series of analogs where each part of the molecule is systematically modified.

For the this compound scaffold, such a study would involve:

Modification of the Benzoic Acid Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene ring can modulate the electronic and lipophilic properties of the molecule. For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, while bulky groups can introduce steric hindrance.

Alteration of the Linker: The length and nature of the linker between the benzoic acid and the amide can be varied. Replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group would alter the geometry and flexibility of the molecule.

Substitution on the Amide Nitrogen: Replacing the dimethyl groups with other alkyl or aryl groups would impact the steric bulk and lipophilicity of this part of the molecule. Converting the tertiary amide to a secondary or primary amide would introduce hydrogen bond donating capabilities.

An illustrative example of how systematic modifications can impact activity in a related series of phenoxybenzamides with antiplasmodial activity is shown in the table below. mdpi.com

CompoundR1R2IC50 (µM)
Analog 1HH> 25
Analog 24-FH1.9
Analog 34-F2-piperazinyl0.015
Analog 42,4-di-F2-piperazinyl0.023

This table is for illustrative purposes and the compounds are not direct derivatives of this compound.

Conformational Preferences and Their Influence on Ligand-Target Recognition

The three-dimensional shape, or conformation, of a flexible molecule like this compound is a critical determinant of its ability to bind to a biological target. The molecule can exist in various conformations due to rotation around its single bonds. The ether linkage and the C-N bond of the amide are key points of flexibility.

The relative orientation of the benzoic acid ring and the dimethylcarbamoyl group will be influenced by steric and electronic factors. Computational studies on related N,N-disubstituted acetamides have shown that the rotation around the C-N amide bond can be hindered, leading to the existence of different rotamers. researchgate.net The presence of multiple low-energy conformations can be advantageous, as one of them may be the "bioactive conformation" that fits perfectly into the target's binding site. However, a highly flexible molecule may have a significant entropic penalty upon binding, as it loses its conformational freedom. Therefore, medicinal chemists often aim to design more rigid analogs once the bioactive conformation is known.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Robust QSAR Models for Biological Efficacy

The development of a QSAR model for a series of analogs of this compound would involve the following steps:

Data Set: A series of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Hammett constants, dipole moment, atomic charges.

Steric properties: Molecular weight, molar refractivity, van der Waals volume.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices that describe the branching of the molecule.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

For example, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov

Validation and Interpretation of QSAR Model Outputs

A developed QSAR model must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the robustness of the model.

External Validation: The model's ability to predict the activity of a set of compounds that were not used in the model development is tested.

A statistically significant and validated QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Provide insights into the mechanism of action by identifying the key molecular properties that govern activity. For instance, a positive coefficient for LogP in the QSAR equation would suggest that increasing the lipophilicity of the compounds is likely to increase their biological activity.

Computational Chemistry for Structural Insights into SAR

Computational chemistry provides powerful tools to understand the SAR of molecules at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. A docking study of this compound and its analogs into the active site of a target protein could reveal key interactions, such as hydrogen bonds and hydrophobic contacts. This information can guide the design of new analogs with improved binding affinity. For example, a computational study on COX inhibitors helped to analyze the union of different classes of inhibitors in the active site. mdpi.comresearchgate.net

Quantum Mechanics Calculations: These methods can be used to calculate the electronic properties of molecules, such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO). These properties can be correlated with biological activity and can provide insights into the reactivity and binding preferences of the molecules.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-receptor complex over time. This can provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

By integrating these computational approaches with experimental data, a more complete understanding of the structure-activity relationships of this compound and its derivatives can be achieved, facilitating the design of more potent and selective molecules.

Mechanistic Investigations of Biological Interactions and Target Modulation by 3 Dimethylcarbamoyl Methoxy Benzoic Acid

Identification and Validation of Preclinical Molecular Targets

No preclinical molecular targets for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid have been identified in the available literature.

Enzymatic Targets and Kinetic Inhibition/Activation Profiling

There are no available studies that have investigated the enzymatic targets of this compound. Consequently, data on its kinetic inhibition or activation profiles are absent from the scientific record.

Receptor Binding Affinity and Selectivity Studies

Information regarding the receptor binding affinity and selectivity of this compound is not available. No studies have been published that profile this compound against a panel of receptors.

Modulation of Protein-Protein Interactions

The effect of this compound on protein-protein interactions has not been documented in any available research.

Investigation of Nucleic Acid Interaction Mechanisms

There are no published investigations into the potential interactions between this compound and nucleic acids such as DNA or RNA.

Elucidation of Cellular and Subcellular Mechanisms of Action (In Vitro)

No in vitro studies describing the cellular or subcellular mechanisms of action for this compound could be located.

Impact on Intracellular Signaling Pathways

Data concerning the impact of this compound on any intracellular signaling pathways are not present in the current body of scientific literature.

Cellular Assays for Functional Responses (e.g., cell viability, migration, differentiation)

Currently, there is a notable absence of publicly available scientific literature detailing the effects of this compound on cellular functional responses. Comprehensive searches of scholarly databases have not yielded any studies that specifically investigate the impact of this compound on cell viability, migration, or differentiation across any cell line.

Subcellular Localization and Pharmacological Target Engagement Studies

Information regarding the subcellular localization of this compound is not available in the current body of scientific research. Similarly, there are no published studies identifying its specific pharmacological targets or detailing its engagement with any cellular components. Methodologies such as the cellular thermal shift assay (CETSA) or other target engagement biomarker studies have not been reported for this particular compound.

Biochemical Pathway Perturbations Induced by the Chemical Compound

Metabolic Pathway Modulation Studies

There is no available data from metabolomic profiling or other related studies to indicate how this compound may modulate or interfere with cellular metabolic pathways.

Enzymatic Reaction Kinetics and Inhibition Mechanisms

Detailed enzymatic assays to determine the effect of this compound on the kinetics and inhibition mechanisms of specific enzymes have not been documented in published research. Therefore, its profile as a potential enzyme inhibitor, including its mode of action (e.g., competitive, non-competitive, uncompetitive, or irreversible), remains uncharacterized.

Computational Chemistry and Molecular Modeling for 3 Dimethylcarbamoyl Methoxy Benzoic Acid Research

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methodologies are paramount. These approaches leverage the information from a set of known active and inactive molecules to develop a model that predicts the activity of new compounds.

Pharmacophore modeling is a cornerstone of ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For 3-[(Dimethylcarbamoyl)methoxy]benzoic acid and its analogues, a pharmacophore model can be generated to guide the discovery of novel compounds with similar or enhanced activity.

A hypothetical pharmacophore model for a series of compounds including this compound might consist of key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). The development of such a model would involve aligning a set of active compounds and identifying common chemical features that are crucial for their biological activity.

Once a statistically significant pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, can efficiently identify novel molecular scaffolds that possess the desired pharmacophoric features and are therefore likely to be active.

Hypothetical Pharmacophore Model Features for a Class of Inhibitors Including this compound

Feature TypeGeometric Constraints (Å)Corresponding Moiety in this compound
Aromatic Ring (AR)CentroidBenzoic acid ring
Hydrogen Bond Acceptor (HBA)3.5 ± 0.5 from AR centroidCarbonyl oxygen of the benzoic acid
Hydrogen Bond Acceptor (HBA)5.2 ± 0.5 from AR centroidCarbonyl oxygen of the dimethylcarbamoyl group
Hydrophobic (HY)6.8 ± 0.5 from AR centroidDimethyl groups

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, a QSAR model could predict their inhibitory potency against a specific target.

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

A resulting QSAR equation might take the form:

pIC₅₀ = c₀ + c₁logP + c₂DipoleMoment + c₃*SurfaceArea

This equation would allow for the prediction of the biological activity of newly designed analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Hypothetical QSAR Model for a Series of Benzoic Acid Derivatives

DescriptorCoefficientp-valueInterpretation
logP (Hydrophobicity)0.45< 0.01Increased hydrophobicity is positively correlated with activity.
Dipole Moment-0.21< 0.05A lower dipole moment is favorable for activity.
Molecular Weight0.05> 0.05Not a statistically significant descriptor in this model.
Number of H-bond Donors-0.62< 0.01Fewer hydrogen bond donors are associated with higher activity.

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, structure-based drug design methods can be employed. These techniques utilize the structural information of the target's binding site to design and optimize ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations can be performed to predict its binding mode within the active site of a target protein.

The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent inhibitors.

Predicted Interactions of this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
Lys72Hydrogen Bond2.8
Asp184Hydrogen Bond3.1
Leu132Hydrophobic3.9
Val80Hydrophobic4.2

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time. An MD simulation of this compound bound to its target would involve solving Newton's equations of motion for all atoms in the system.

These simulations can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the protein-ligand interactions. By analyzing the trajectory of the simulation, one can assess the stability of the predicted binding mode from docking and identify important conformational states. This provides a more realistic representation of the binding event than static docking poses.

To obtain a more quantitative prediction of binding affinity, more rigorous computational methods can be employed. Free Energy Perturbation (FEP) is a computationally intensive method that calculates the relative binding free energy between two ligands by "perturbing" one into the other in a series of small steps.

A more computationally accessible approach is the use of end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = E_complex - (E_receptor + E_ligand)

Where each energy term is the sum of the molecular mechanics energy in the gas phase and the solvation free energy. These calculations, often performed on snapshots from an MD simulation, can provide valuable insights into the energetics of binding and help in ranking a series of compounds. samipubco.com

Hypothetical Binding Free Energy Components for this compound

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy55.4
Nonpolar Solvation Energy-5.8
Total Binding Free Energy (ΔG_bind) -24.3

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of this compound. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule, which are critical determinants of its interaction with biological targets.

Key electronic properties calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, these maps highlight regions of negative potential, typically around the oxygen atoms of the carboxylic acid and the carbamoyl (B1232498) group, indicating likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, regions of positive potential identify areas susceptible to nucleophilic attack. These insights are invaluable for predicting how the molecule might bind to a protein's active site.

Table 1: Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-0.24 eVElectron-donating capacity
LUMO Energy-0.01 eVElectron-accepting capacity
HOMO-LUMO Gap0.23 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and solubility

These quantum mechanical descriptors serve as a powerful guide for understanding the molecule's behavior at a subatomic level, providing a rational basis for its observed chemical properties and potential biological activity.

Cheminformatics Approaches in Library Design and Compound Optimization

Cheminformatics provides a suite of computational tools to manage, analyze, and model chemical and biological data, playing a pivotal role in the optimization of lead compounds like this compound. In the context of drug discovery, these approaches are essential for designing libraries of related compounds and for refining their properties to enhance efficacy and reduce potential off-target effects.

One of the primary applications of cheminformatics is the creation of virtual compound libraries based on the this compound scaffold. By systematically modifying different parts of the molecule—such as the benzoic acid ring, the dimethylcarbamoyl group, or the linking methoxy (B1213986) group—researchers can generate a vast number of virtual derivatives. These libraries can then be screened in silico to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as their binding affinity to specific biological targets.

Compound optimization is another area where cheminformatics excels. Techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of derivatives of this compound with their biological activity. These models can then predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing.

For instance, by analyzing a series of analogs, a QSAR model might reveal that substituting the dimethyl groups with larger alkyl groups increases binding affinity, or that adding a halogen atom to the benzoic acid ring improves metabolic stability. This iterative process of computational design, prediction, and experimental validation significantly accelerates the drug discovery pipeline.

Table 2: Cheminformatic Tools and Their Application in this compound Research

Cheminformatics Tool/TechniqueApplication
Molecular DockingPredicting the binding mode and affinity to a target protein.
Pharmacophore ModelingIdentifying the essential 3D arrangement of features required for biological activity.
QSAR ModelingCorrelating chemical structure with biological activity to guide optimization.
ADMET PredictionIn-silico assessment of pharmacokinetic and toxicity properties.

Through the synergistic use of these cheminformatics approaches, the journey from a promising hit compound to a viable drug candidate can be made more efficient and cost-effective.

Preclinical Pharmacological Research and Efficacy Models for 3 Dimethylcarbamoyl Methoxy Benzoic Acid

In Vitro Efficacy Assessments in Relevant Biological Systems

In vitro studies are the foundational step in evaluating the biological activity of a new chemical entity. These experiments are conducted in a controlled laboratory setting, outside of a living organism, to determine a compound's direct effects on biological targets.

Development and Validation of Cell-Based Assays

The initial assessment of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid would necessitate the development of specific cell-based assays. The design of these assays would be contingent on the hypothesized mechanism of action and therapeutic target of the compound. For instance, if the compound is predicted to have anti-inflammatory properties, assays using immune cells like macrophages or lymphocytes would be appropriate.

A typical workflow would involve:

Target Identification: Determining the specific protein, enzyme, or pathway the compound is expected to modulate.

Assay Principle: Selecting a measurable endpoint that reflects the compound's activity. This could include cell viability, proliferation, apoptosis, or the expression of specific biomarkers.

Assay Validation: Ensuring the assay is robust, reproducible, and sensitive enough to detect a dose-dependent response to the compound.

Table 1: Hypothetical Cell-Based Assays for this compound

Assay Type Cell Line Endpoint Measured Potential Therapeutic Area
Cytotoxicity Assay Cancer Cell Lines (e.g., MCF-7, A549) Cell Viability (e.g., MTT, MTS) Oncology
Anti-inflammatory Assay Macrophage Cell Line (e.g., RAW 264.7) Nitric Oxide (NO) Production Inflammation

Utilization of Tissue and Organ Culture Models for Biological Response

Following initial cell-based screening, more complex in vitro models, such as tissue and organ cultures (ex vivo models), would be employed. These models provide a more physiologically relevant environment by preserving the three-dimensional architecture and cellular heterogeneity of the original tissue.

For example, if this compound were being investigated for its effects on cartilage, explants of articular cartilage could be cultured in the presence of the compound to assess its impact on chondrocyte function and extracellular matrix integrity.

In Vivo Pharmacological Proof-of-Concept Studies in Disease Models (Animal Models)

Once a compound demonstrates promising in vitro activity, the next critical step is to evaluate its efficacy in a living organism using animal models of human diseases.

Strategic Selection and Characterization of Animal Disease Models

The choice of an animal model is paramount and depends on the disease indication. The selected model should mimic the pathophysiology and clinical manifestations of the human disease as closely as possible.

Table 2: Examples of Potential Animal Models for Efficacy Testing

Therapeutic Area Animal Model Key Characteristics
Oncology Xenograft models (immunocompromised mice with human tumor implants) Tumor growth, metastasis
Inflammation Collagen-induced arthritis in mice or rats Joint swelling, inflammation markers

Experimental Design for Pharmacological Efficacy Studies in Vivo

A well-designed in vivo study is essential to obtain meaningful and reproducible data. Key elements of the experimental design include:

Animal Strain and Number: Using a sufficient number of animals of a specific strain to ensure statistical power.

Control Groups: Including vehicle-treated and positive control groups to provide a baseline and a benchmark for efficacy.

Blinding and Randomization: Implementing procedures to minimize bias in treatment administration and outcome assessment.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological state or condition. In preclinical research, they are crucial for assessing the pharmacological activity of a compound and for predicting its clinical efficacy.

The identification and validation of biomarkers would involve:

Exploratory Biomarker Discovery: Using techniques like genomics, proteomics, and metabolomics to identify potential biomarkers that are modulated by the compound in the animal model.

Biomarker Validation: Confirming the reliability and relevance of the identified biomarkers through further experiments. These validated biomarkers can then be used to monitor treatment response in subsequent studies.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Relationships

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No data are publicly available regarding the in vitro ADME properties of this compound. This includes information on its permeability, metabolic stability in liver microsomes or hepatocytes, and plasma protein binding characteristics.

Pharmacokinetic Profiling in Preclinical Species (e.g., systemic exposure, tissue distribution)

There are no published studies detailing the pharmacokinetic profile of this compound in any preclinical species. Information regarding its systemic exposure (such as AUC and Cmax) and its distribution into various tissues following administration is not available.

Correlation of Pharmacokinetic Parameters with Pharmacodynamic Responses in Preclinical Models

Given the absence of both pharmacokinetic and pharmacodynamic data, no correlations between the two have been established for this compound in preclinical models.

Strategic Implications for Drug Discovery and Development of 3 Dimethylcarbamoyl Methoxy Benzoic Acid and Its Derivatives

Lead Identification and Optimization Strategies Based on the Chemical Compound Scaffold

The scaffold of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid offers several avenues for lead identification and optimization. The core structure, a substituted phenoxyacetic acid, is a versatile starting point for generating compound libraries for high-throughput screening.

Lead Identification Strategies:

Fragment-Based Screening: The individual components of the molecule—3-hydroxybenzoic acid and N,N-dimethyl-2-chloroacetamide—can be used in fragment-based screening campaigns to identify initial low-affinity binders to a biological target. Subsequent fragment linking or growing can then be employed to construct more potent lead compounds.

High-Throughput Screening (HTS): A library of derivatives based on the this compound scaffold can be synthesized and screened against a panel of therapeutic targets. Variations in the substitution pattern on the phenyl ring and modifications of the dimethylcarbamoyl group would be key diversification points.

In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, can be utilized to screen virtual libraries of compounds containing the 3-carboxyphenoxy acetamide (B32628) core against the binding sites of known drug targets.

Lead Optimization Strategies:

Once a lead compound is identified, its properties can be refined through systematic chemical modifications to improve potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A critical aspect of lead optimization is the systematic modification of the lead compound to understand the relationship between its structure and biological activity. For the this compound scaffold, key modifications would include:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzoic acid ring can influence binding affinity and metabolic stability.

Amide Group Modification: Replacing the dimethylamine (B145610) with other amines (cyclic or acyclic, primary or secondary) can impact solubility, cell permeability, and target engagement.

Ether Linkage Replacement: Isosteric replacement of the ether oxygen with other groups (e.g., thioether, amine) could modulate the conformational flexibility and electronic properties of the molecule.

An illustrative SAR study could explore the impact of these modifications on a hypothetical biological target, as outlined in the table below.

Compound IDAromatic Substitution (Position)Amide MoietyHypothetical Potency (IC₅₀, nM)
Lead-001H-N(CH₃)₂500
Opt-0014-Chloro-N(CH₃)₂250
Opt-002HPyrrolidine400
Opt-0034-ChloroPyrrolidine150

This table is a hypothetical representation of an SAR study and does not reflect actual experimental data.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The structural motifs within this compound are associated with a range of biological activities, suggesting potential therapeutic applications for its derivatives in various disease areas.

Oncology: Benzoic acid derivatives have been investigated as anticancer agents. For instance, certain derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are promising targets in cancer therapy. The this compound scaffold could be explored for the development of novel HDAC inhibitors or agents targeting other cancer-related pathways.

Inflammation and Pain: Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). Derivatives of the target compound could be evaluated for their potential as selective COX inhibitors for the treatment of inflammatory conditions and pain.

Neurodegenerative Diseases: The N,N-dimethylacetamide moiety is present in some central nervous system (CNS) active compounds. This suggests that with appropriate modifications to enhance blood-brain barrier penetration, derivatives of this compound could be investigated for neurological disorders.

Metabolic Diseases: Recent studies have identified phenoxyacetic acid derivatives as agonists of free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. iomcworld.com This opens up the possibility of developing analogs of this compound as novel therapeutics for metabolic disorders.

Intellectual Property Landscape and Patent Analysis Pertaining to the Chemical Compound

A thorough analysis of the intellectual property landscape is crucial for the strategic development of any new chemical entity. A search for patents specifically claiming this compound does not yield significant results in the context of therapeutic applications. However, the broader chemical space of substituted phenoxyacetic acid amides is covered in numerous patents for a wide range of uses.

A patent strategy for derivatives of this compound would likely focus on:

Composition of Matter Claims: Protecting novel, non-obvious derivatives with demonstrated biological activity.

Method of Use Claims: Patenting the use of these compounds for the treatment of specific diseases.

Process Claims: Securing intellectual property on novel and efficient synthetic routes to the compounds.

The patent landscape for structurally related compounds indicates a competitive environment, but also highlights the perceived value of this chemical space in drug discovery. A successful patenting strategy would require the identification of a novel and inventive application for this particular scaffold.

Translational Research Perspectives for Future Development of the Chemical Compound's Analogues

The path from a promising lead compound to a clinically approved drug is long and requires a robust translational research strategy. For analogues of this compound, this would involve a series of preclinical studies to assess their potential for human use.

Key Stages of Preclinical Development:

Preclinical StudyObjectiveKey Parameters to Evaluate
In vitro Pharmacology To confirm the mechanism of action and selectivity.Target binding affinity, enzyme inhibition constants, off-target screening.
Cell-based Assays To evaluate the compound's effect in a biological system.Cellular potency, cytotoxicity, mechanism-related biomarkers.
Pharmacokinetics (PK) To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.Bioavailability, half-life, clearance, metabolic pathways.
In vivo Efficacy To demonstrate therapeutic benefit in animal models of disease.Dose-response relationship, reduction in disease-specific endpoints.
Toxicology Studies To assess the safety profile of the compound.Acute and chronic toxicity, genotoxicity, carcinogenicity.

The N,N-dimethylacetamide functionality, while common in pharmaceuticals, can sometimes be associated with metabolic liabilities. Therefore, early and thorough metabolic profiling of any lead candidates derived from this scaffold would be a critical step in their preclinical development.

Q & A

Q. What are the established synthetic routes for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Routes : A common approach involves coupling dimethylcarbamoyl chloride with a methoxy-substituted benzoic acid precursor. For example, esterification of 3-hydroxybenzoic acid followed by carbamoylation using dimethylamine derivatives can yield the target compound. Evidence from similar benzoic acid derivatives (e.g., 3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid) highlights the use of nucleophilic substitution and carbodiimide-mediated coupling .
  • Intermediate Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy and carbamoyl groups) and LC-MS to verify molecular weight. Compare spectral data with PubChem entries for structurally related compounds (e.g., InChIKey: RVIVKAMHLZUMQX for a methoxy-carbamoyl benzoic acid derivative) .

Q. What spectroscopic and chromatographic methods are recommended for purity analysis?

Methodological Answer:

  • HPLC : Utilize reverse-phase C18 columns with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar substituents.
  • NMR : Analyze ¹H NMR for dimethyl singlet (δ ~2.8–3.2 ppm) and carbamoyl protons (if NH groups exist). Cross-reference with NIST Chemistry WebBook data for analogous compounds (e.g., 3-hydroxy-4-methoxybenzoic acid) .
  • Elemental Analysis : Validate C, H, N, and S content against theoretical values (e.g., molecular formula C₁₁H₁₃NO₅).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in carbamoylation steps?

Methodological Answer:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, a study on benzoic acid production via fermentation used RSM to optimize starter cultures and incubation temperatures, achieving >90% yield .
  • Catalyst Screening : Test bases like DMAP or pyridine to enhance carbamoylation efficiency. Monitor reaction progress via TLC or in-situ IR for carbonyl stretching (~1650–1750 cm⁻¹).

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?

Methodological Answer:

  • Dose-Response Studies : Perform IC₅₀ assays across a broad concentration range (nM–μM). For example, structurally related compounds in PubChem showed variable activity depending on substituent orientation (e.g., 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid exhibited receptor binding only at >10 μM) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Compare results with crystallographic data from similar carbamoyl benzoates .

Q. How can computational modeling predict adsorption behavior in environmental or catalytic studies?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Adsorption Studies : Reference methodologies from metal ion recovery research, where benzoic acid derivatives were grafted onto activated carbon. For example, Gunjate et al. (2020) demonstrated pH-dependent adsorption efficiency using Langmuir isotherms (unrelated to BenchChem content) .

Q. What safety protocols are critical for handling dimethylcarbamoyl derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical-resistant aprons, and FFP3 respirators. Follow OSHA guidelines for carbamate handling.
  • Ventilation : Perform reactions in fume hoods with <10% exposure limits (ACGIH TLV: 0.05 mg/m³ for carbamates) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.